2-Benzofurancarboximidamide, N-hydroxy-7-methoxy-
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Overview
Description
2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- is a chemical compound that belongs to the benzofuran class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization steps lead to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Benzothiophene derivatives: These compounds also have a fused ring system and show comparable biological properties.
Uniqueness
2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of methoxy and hydroxy groups contributes to its enhanced antiproliferative and antibacterial properties compared to other similar compounds .
Properties
CAS No. |
84748-15-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N'-hydroxy-7-methoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-2-3-6-5-8(10(11)12-13)15-9(6)7/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
SKDGRNISIFXFDP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=NO)N |
Origin of Product |
United States |
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